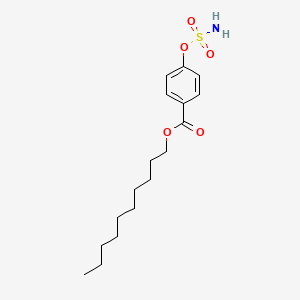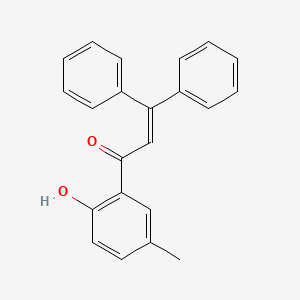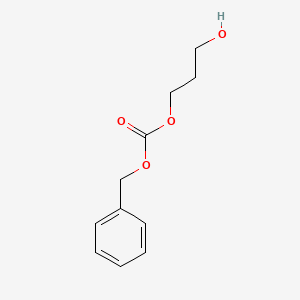
Benzyl 3-hydroxypropyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-hydroxypropyl carbonate is an organic compound with the molecular formula C11H14NO3 It is a type of carbamate, which is a functional group characterized by the presence of a carbonyl group attached to both an amine and an alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl 3-hydroxypropyl carbonate can be synthesized through the reaction of benzyl chloroformate with 3-aminopropanol. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 3-hydroxypropyl carbonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the benzyl group.
Major Products Formed:
Oxidation: Formation of benzyl 3-oxopropyl carbonate.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted carbamates.
Applications De Recherche Scientifique
Benzyl 3-hydroxypropyl carbonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of benzyl 3-hydroxypropyl carbonate involves the cleavage of the benzyl group under specific conditions, such as the presence of a catalyst or enzyme. This cleavage releases the active compound, which can then interact with its molecular targets. The pathways involved may include enzymatic hydrolysis or chemical reduction, depending on the specific application .
Comparaison Avec Des Composés Similaires
Benzyl carbamate: Similar structure but lacks the hydroxyl group on the propyl chain.
3-(Carbobenzoxyamino)-1-propanol: Similar structure but with different functional groups.
Uniqueness: Benzyl 3-hydroxypropyl carbonate is unique due to the presence of both a benzyl group and a hydroxyl group on the propyl chain. This combination allows for versatile chemical modifications and applications, making it a valuable compound in various fields .
Propriétés
Numéro CAS |
215124-82-6 |
|---|---|
Formule moléculaire |
C11H14O4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
benzyl 3-hydroxypropyl carbonate |
InChI |
InChI=1S/C11H14O4/c12-7-4-8-14-11(13)15-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 |
Clé InChI |
XSBYNNFQMGXQOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)OCCCO |
Numéros CAS associés |
674291-27-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


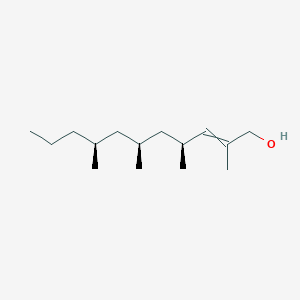
![3-{(E)-[(Furan-2-yl)methylidene]amino}aniline](/img/structure/B14242127.png)

![8-{[4-(Hydroxyamino)-6-(octyloxy)pyrimidin-2-yl]amino}octan-1-ol](/img/structure/B14242138.png)
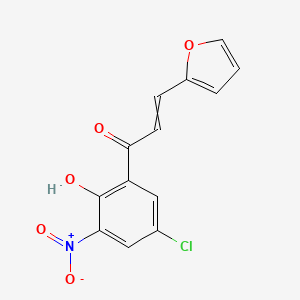
![4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14242153.png)
![6-[6-(2-Sulfanylethyl)naphthalen-2-YL]hexane-1-thiol](/img/structure/B14242160.png)
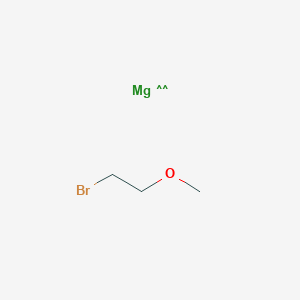
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane)](/img/structure/B14242166.png)
![3-Amino-9-oxo-1-phenyl-9H-indeno[2,1-C]pyridine-4-carbonitrile](/img/structure/B14242173.png)
![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14242180.png)
![3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14242184.png)
